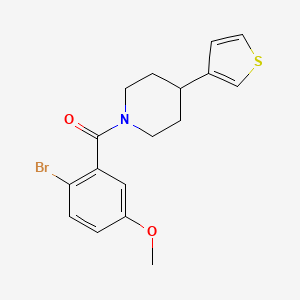

(2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO2S/c1-21-14-2-3-16(18)15(10-14)17(20)19-7-4-12(5-8-19)13-6-9-22-11-13/h2-3,6,9-12H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEKBGKHZKVNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multiple steps:

Bromination: The starting material, 5-methoxyphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.

Formation of Piperidine Derivative: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a piperidine precursor under basic conditions.

Coupling Reaction: The brominated methoxyphenyl compound is then coupled with the thiophene-substituted piperidine through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

Oxidation: Formation of a carbonyl derivative from the methoxy group

Reduction: Formation of an alcohol from the carbonyl group

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated methoxyphenyl group and the thiophene ring can facilitate binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substituent arrangement. Below is a comparative analysis with key analogues from the literature:

Key Observations :

- Thiophene Positional Isomerism: The target compound’s thiophen-3-yl group differs from the thiophen-2-yl substituent in Example 63 ().

- Bromo vs. Fluoro/Methoxy Substitution : The target’s 2-bromo group increases molecular weight and polarizability compared to the 5-fluoro and 3-fluorophenyl groups in Example 63. Bromine’s larger atomic radius may enhance halogen bonding in protein-ligand interactions.

- Piperidine vs. Pyrazolo-Pyrimidine Scaffolds : The target’s piperidine ring offers greater conformational flexibility than the rigid pyrazolo-pyrimidine core in Example 63, which is critical for ATP-binding pocket accommodation in kinases.

Biological Activity

The compound (2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a synthetic organic molecule with potential pharmacological applications. Its structure features a brominated aromatic ring, a methoxy group, and a piperidine moiety substituted with a thiophene group. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 391.3 g/mol. The presence of the bromine atom enhances its reactivity, while the methoxy and thiophene groups may contribute to its biological interactions.

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in modulating neurotransmitter systems and inhibiting specific enzymes associated with various diseases. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which is involved in metabolic disorders including obesity and type 2 diabetes .

- Neurotransmitter Modulation : The piperidine ring's structure suggests potential interactions with neurotransmitter receptors, possibly leading to anxiolytic or antidepressant effects.

Biological Activity Studies

A summary of relevant studies on the biological activity of similar compounds is presented in Table 1.

Case Studies

- Metabolic Syndrome Treatment : In vitro studies have shown that compounds similar to (2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone can effectively inhibit enzymes linked to metabolic syndrome, suggesting potential use in treating conditions like obesity and insulin resistance .

- CNS Disorders : Preliminary research indicates that this compound may have therapeutic effects on central nervous system disorders, including mild cognitive impairment and Alzheimer's disease. Its ability to modulate neurotransmitter systems could play a crucial role in these effects .

Q & A

Q. What are the optimal synthetic routes for preparing (2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone?

Methodological Answer: The synthesis of this compound involves two key components:

- 2-Bromo-5-methoxybenzoyl chloride : Prepared via bromination and methoxylation of a benzoic acid derivative, followed by treatment with thionyl chloride.

- 4-(Thiophen-3-yl)piperidine : Synthesized through a Buchwald–Hartwig coupling of thiophene-3-boronic acid with a protected piperidine precursor, followed by deprotection .

The final methanone is formed via a nucleophilic acyl substitution reaction between the benzoyl chloride and the piperidine derivative under anhydrous conditions (e.g., DCM, 0–5°C, with triethylamine as a base). Yield optimization requires strict moisture control and inert atmospheres .

Q. How can spectroscopic and crystallographic techniques confirm the compound’s structure?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Key signals include the methoxy group (δ ~3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and piperidine protons (δ 1.5–3.0 ppm).

- ¹³C NMR : Carbonyl resonance (δ ~200 ppm), brominated aromatic carbons (δ ~115–130 ppm), and thiophene carbons (δ ~125–140 ppm) .

- X-ray Crystallography : Used to resolve the 3D conformation, particularly the dihedral angle between the phenyl and piperidine moieties. A study on a structurally similar bromophenyl methanone reported a dihedral angle of 62.5°, influencing π-π stacking potential .

Advanced Research Questions

Q. What catalytic strategies enable selective functionalization of the thiophene or brominated aryl groups?

Methodological Answer:

- Thiophene Modification :

- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions using Pd(PPh₃)₄ and aryl boronic acids can functionalize the thiophene ring at the 5-position. Optimal conditions: DMF/H₂O (3:1), 80°C, 12h .

- Electrophilic Substitution : Thiophene’s electron-rich nature allows regioselective bromination using NBS in DCM under light exclusion .

- Brominated Aryl Modification :

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The 2-bromo substituent on the phenyl ring creates steric hindrance, slowing oxidative addition in Pd-catalyzed reactions. Bulky ligands (e.g., SPhos) improve efficiency by reducing side reactions .

- Electronic Effects :

- The electron-donating methoxy group activates the aryl ring toward electrophilic substitution but deactivates it toward nucleophilic aromatic substitution.

- Computational DFT studies (e.g., B3LYP/6-31G*) show the thiophene’s electron-rich 3-position directs electrophiles to the 5-position .

Q. What mechanistic insights explain contradictions in catalytic C–Si bond cleavage for silacycle derivatives?

Methodological Answer: Contradictions arise from competing pathways in metal-catalyzed reactions:

- Rhodium Catalysis : Proceeds via oxidative addition of the C–Si bond, forming a Rh–Si intermediate. Steric bulk on silicon favors β-hydride elimination over insertion .

- Palladium Catalysis : Involves transmetallation with Zn or Cu, where solvent polarity (e.g., THF vs. DMF) alters the rate of Si–C bond activation. For example, THF stabilizes Pd–Zn intermediates, accelerating cleavage .

Q. Key Reference Data :

- Silver-catalyzed silylene transfer reactions achieve 90% yield in silacyclobutane formation, while Rh systems require milder conditions (25°C vs. 80°C) but lower yields (60–70%) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.